1-Chloro-3-methoxybutane
Description
Contextualization within Halogenated Ether Chemistry
Halogenated ethers are a class of organic compounds characterized by an ether linkage (an oxygen atom connected to two alkyl or aryl groups) and one or more halogen atoms attached to the carbon framework. worldscientific.com These compounds are distinct from simple ethers due to the presence of the halogen, which imparts unique reactivity. worldscientific.com The carbon-halogen bond is polar, making the carbon atom electrophilic and susceptible to attack by nucleophiles. ijrpr.com This reactivity makes halogenated ethers versatile building blocks in organic synthesis. ijrpr.com Chloroalkoxybutanes, as specific types of halogenated ethers, combine the features of an alkyl chloride with an ether, allowing for a range of chemical transformations.
Significance of 1-Chloro-3-methoxybutane in Organic Synthesis Research
Bifunctional molecules like this compound are of significant interest to research chemists. The presence of two different reactive sites—the chloro group, which can undergo nucleophilic substitution and elimination, and the ether oxygen, which can act as a Lewis base or influence nearby reactions—allows for the construction of complex molecular architectures. ijrpr.comsmolecule.com While its isomer, 1-chloro-4-methoxybutane, is well-documented as a key intermediate in the synthesis of pharmaceuticals like Fluvoxamine, the specific applications of this compound are less reported, highlighting an area for potential research. Its general utility is recognized as an intermediate for creating more complex molecules in the pharmaceutical and agrochemical sectors. smolecule.com
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3-methoxybutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO/c1-5(7-2)3-4-6/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKQJFRPPXTQSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596728 | |
| Record name | 1-Chloro-3-methoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4446-87-1 | |
| Record name | 1-Chloro-3-methoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical and Physical Properties of 1 Chloro 3 Methoxybutane
Tabulated Physical Properties
Basic physical and chemical identifiers for this compound are summarized below. nist.gov
| Property | Value |
| Molecular Formula | C₅H₁₁ClO |
| Molecular Weight | 122.593 g/mol |
| CAS Number | 4446-87-1 |
| IUPAC Name | This compound |
| Boiling Point | 399 K (126 °C, 760 mmHg) |
| Canonical SMILES | CC(CCCl)OC |
| InChI Key | QEKQJFRPPXTQSM-UHFFFAOYSA-N |
Data sourced from NIST Chemistry WebBook. nist.gov
Utilization of 1,3-Bromochloropropane as a Key Building Block
Spectroscopic Data (NMR, IR, Mass Spectrometry)
Specific, experimentally verified spectroscopic data for this compound is not widely available in public databases. However, the expected spectral characteristics can be predicted based on its structure and by comparison with its well-studied isomer, 1-chloro-4-methoxybutane.
¹H NMR: The spectrum is expected to show a doublet for the methyl group adjacent to the chiral center, a multiplet for the methine proton (CH-O), a complex multiplet for the diastereotopic methylene (B1212753) protons next to the chlorine, a singlet for the methoxy (B1213986) group protons, and a triplet for the terminal methyl group.
¹³C NMR: The spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The carbon attached to the chlorine (C-Cl) would appear downfield, as would the carbon attached to the oxygen (C-O).
Infrared (IR) Spectroscopy: Key absorption bands would be expected for C-O stretching (typically in the 1050–1150 cm⁻¹ region) and C-Cl stretching (typically in the 550–750 cm⁻¹ region).
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak with a characteristic ~3:1 intensity ratio, which is indicative of the presence of a single chlorine atom. For its isomer 1-chloro-4-methoxybutane, the molecular ion peak appears at m/z 122/124.
Chemical Reactivity and Mechanistic Investigations of 1 Chloro 3 Methoxybutane
Nucleophilic Substitution Pathways
The chloro- group in 1-chloro-3-methoxybutane can be displaced by a variety of nucleophiles. smolecule.com The reaction mechanism, whether S(_N)1 or S(_N)2, is highly dependent on the nucleophile's strength, solvent polarity, and reaction conditions. As a secondary alkyl halide, it can proceed via either pathway, often leading to a competition between the two.
Oxygen-centered nucleophiles, such as hydroxide (B78521) ions (OH) and alkoxide ions (RO), react with this compound to yield the corresponding alcohol or ether. For example, reaction with sodium hydroxide would produce 3-methoxybutan-1-ol. smolecule.com Strong nucleophiles like alkoxides favor the S(_N)2 mechanism. karazin.ua In contrast, solvolysis reactions in a polar protic solvent like methanol (B129727) or water proceed through an S(_N)1 mechanism. brainly.compearson.com In this case, the solvent itself acts as the nucleophile.
Table 1: Representative Substitution Reactions with O-Nucleophiles
| Nucleophile | Reagent Example | Product | Probable Mechanism |
|---|---|---|---|
| Hydroxide | Sodium Hydroxide (NaOH) | 3-Methoxybutan-1-ol | S(_N)2 |
| Alkoxide | Sodium Methoxide (NaOCH₃) | 1,3-Dimethoxybutane | S(_N)2 |
| Water | H₂O (Solvolysis) | 3-Methoxybutan-1-ol | S(_N)1 |
Nitrogen-centered nucleophiles, such as ammonia (B1221849) and primary or secondary amines, can displace the chloride to form the corresponding substituted amines. smolecule.com For instance, the reaction with ammonia would yield 3-methoxybutan-1-amine. nih.gov These reactions typically proceed via an S(_N)2 pathway, especially when using a good nucleophile like ammonia or a primary amine. ksu.edu.sa With weaker nucleophiles or under conditions that favor carbocation formation, an S(_N)1 mechanism could contribute.
Sulfur-centered nucleophiles, like thiols (RSH) and their conjugate bases, thiolates (RS), are generally excellent nucleophiles due to the high polarizability of sulfur. They react readily with this compound to form thioethers. smolecule.com For example, reaction with sodium hydrosulfide (B80085) (NaSH) would produce 3-methoxybutane-1-thiol. These reactions strongly favor the S(_N)2 mechanism due to the soft and highly nucleophilic nature of the sulfur atom. scribd.com
The mechanistic path of nucleophilic substitution for this compound is a fine balance between S(_N)1 and S(_N)2 pathways.
S(_{N})2 Mechanism: This bimolecular process involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the chiral center (carbon-1). The reaction rate is dependent on the concentrations of both the alkyl halide and the nucleophile (rate = k[C₅H₁₁ClO][Nu]). libretexts.org Strong, sterically unhindered nucleophiles and polar aprotic solvents favor this pathway.
S(_{N})1 Mechanism: This unimolecular pathway involves a two-step process initiated by the rate-determining formation of a secondary carbocation intermediate. masterorganicchemistry.com The rate is dependent only on the concentration of the alkyl halide (rate = k[C₅H₁₁ClO]). libretexts.org The planar carbocation can then be attacked by a nucleophile from either face, leading to a mixture of enantiomers (racemization) if the starting material were optically active. brainly.comdocbrown.info Weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate, promote the S(_N)1 mechanism. pearson.commasterorganicchemistry.com
The presence of the ether oxygen at the 3-position is unlikely to provide significant anchimeric assistance (neighboring group participation) due to the formation of an unfavorable five-membered ring in the transition state. Therefore, the competition between S(_N)1 and S(_N)2 is primarily governed by the classic factors of nucleophile strength, solvent polarity, and temperature.
Reactivity with Sulfur-Centered Nucleophiles (e.g., Thiols)
Elimination Reactions
In the presence of a strong, sterically hindered base, this compound can undergo elimination (dehydrochlorination) to form alkenes. smolecule.com This reaction competes with nucleophilic substitution.
The elimination of hydrogen chloride from this compound can potentially yield two constitutional isomers: 3-methoxybut-1-ene (B3048541) and 1-methoxybut-2-ene.
Regioselectivity: The major product is typically predicted by Zaitsev's rule , which states that the more substituted (and therefore more stable) alkene is the favored product. libretexts.org In this case, elimination of a proton from carbon-2 would yield 1-methoxybut-2-ene (a disubstituted alkene), which is the Zaitsev product. Elimination of a proton from the methyl group at carbon-3 is not possible. The alternative is the removal of a proton from carbon-1, which is not adjacent to the leaving group. Therefore, the primary competition is between substitution and elimination leading to the Zaitsev product.
Stereoselectivity: For 1-methoxybut-2-ene, the formation of geometric isomers (E and Z) is possible. wikipedia.org The E (trans) isomer is generally more stable and thus favored over the Z (cis) isomer due to reduced steric strain. youtube.com
The choice of base is crucial. A strong, bulky base like potassium tert-butoxide favors elimination over substitution. The mechanism can be E2 (bimolecular) with strong bases or E1 (unimolecular) under conditions that favor carbocation formation (e.g., high temperature, non-basic conditions). libretexts.org
Table 2: Potential Alkene Products from Elimination
| Product Name | Structure | Substitution Pattern | Type |
|---|---|---|---|
| 1-Methoxybut-2-ene | CH₃-O-CH(CH₃)-CH=CH₂ | Disubstituted | Zaitsev Product |
Impact of Base Strength and Reaction Environment on E1 and E2 Processes
The elimination reactions of alkyl halides, such as this compound, can proceed through two primary mechanisms: unimolecular (E1) and bimolecular (E2). chemistrysteps.com The pathway taken is highly dependent on several factors, including the structure of the substrate, the strength of the base, and the nature of the solvent. chemistrysteps.comorgchemboulder.com
This compound is a primary alkyl halide. This structural feature is critical because primary carbocations are generally unstable and unlikely to form. orgchemboulder.com The E1 mechanism proceeds through a carbocation intermediate, making this pathway unfavorable for primary substrates. chemistrysteps.comorgchemboulder.com Consequently, this compound is expected to predominantly undergo elimination via the E2 mechanism. The E2 reaction is a concerted, single-step process where the base removes a proton and the leaving group departs simultaneously. chemistrysteps.commsu.edu
The strength of the base is a determining factor. Strong bases favor the E2 mechanism because the rate of this reaction is dependent on the concentration of both the substrate and the base. msu.edu In contrast, the E1 reaction rate is independent of the base concentration, and therefore only a weak base is required. orgchemboulder.commsu.edu For this compound, the use of a strong base, such as an alkoxide, would strongly promote the E2 pathway. researchgate.net
The reaction environment, specifically the solvent, also plays a crucial role. Polar aprotic solvents enhance the strength of the base and are known to favor E2 reactions. chemistrysteps.com Conversely, polar protic solvents can stabilize the carbocation intermediate required for the E1 pathway. chemistrysteps.com
| Factor | Favors E1 Mechanism | Favors E2 Mechanism |
|---|---|---|
| Substrate Structure | Tertiary > Secondary (stable carbocation) | Primary > Secondary > Tertiary |
| Base | Weak base required | Strong base required msu.edu |
| Solvent | Polar Protic (e.g., ethanol, water) chemistrysteps.com | Polar Aprotic (e.g., acetone, DMSO) chemistrysteps.com |
| Rate Law | Rate = k[Substrate] (Unimolecular) msu.edu | Rate = k[Substrate][Base] (Bimolecular) msu.edu |
Rearrangement Chemistry of this compound
Under certain conditions, alkyl halides can undergo rearrangements to form more stable structural isomers. smolecule.com These reactions typically proceed through a carbocation intermediate, which can then be subject to shifts of adjacent alkyl, aryl, or hydride groups.
For a primary haloalkane like this compound, the formation of a primary carbocation at the C1 position is energetically unfavorable. However, under conditions that promote its formation, even transiently, rearrangement is possible. The most common type of rearrangement in such cases is the Wagner-Meerwein rearrangement, which involves a wikipedia.orgmychemblog.com-shift to form a more stable carbocation. mychemblog.comspcmc.ac.in
A plausible isomerization pathway would involve a 1,2-hydride shift. If a primary carbocation were to form at the C1 position, the hydrogen atom from the C2 carbon could migrate with its pair of electrons, leading to the formation of a more stable secondary carbocation. This rearranged intermediate could then react with a nucleophile or lose a proton to form a different alkene product than would be expected from direct elimination.
Acidic conditions are known to facilitate carbocation-mediated rearrangements. wikipedia.orgyoutube.com In the case of this compound, a strong acid could protonate the methoxy (B1213986) group, turning it into a better leaving group. Alternatively, a Lewis acid could coordinate with the chlorine atom, facilitating its departure and the formation of a carbocation. The generation of this carbocation, even in low concentration, opens the door for the Wagner-Meerwein rearrangement to occur, driven by the formation of a more stable carbocation intermediate. mychemblog.comyoutube.com The reaction typically begins with the formation of a carbocation, which then rearranges via the migration of a hydrogen or alkyl group from an adjacent carbon. youtube.com The driving force is the move toward a more stable carbocation (tertiary > secondary > primary). youtube.com
Characterization of Structural Isomerization Pathways
Exploration of Organometallic and Radical Reactivity
Beyond substitution and elimination, haloalkanes are important substrates for organometallic and radical reactions.
Grignard reagents (organomagnesium halides, RMgX) are powerful nucleophiles in organic synthesis, prepared by reacting a haloalkane with magnesium metal. smolecule.commsu.edu The reaction is typically conducted in a dry ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which is crucial for stabilizing the resulting organometallic compound. smolecule.comwiley-vch.de The formation mechanism is believed to occur via a single electron transfer (SET) process on the surface of the magnesium metal. msu.edu
While this compound contains an ether functionality that could potentially interfere with Grignard formation, studies on related chloroalkanes demonstrate successful synthesis. Research on preparing Grignard reagents from primary and secondary alkyl chlorides in toluene, using ethers and amines as co-solvents, has shown high yields. mychemblog.com Diethyl ether proved to be a highly effective donor for this purpose. mychemblog.com
| Alkyl Group (R) | Organic Base (B) | Yield (%) RMgCl·B | Yield (%) 2RMgCl·B |
|---|---|---|---|
| n-Butyl | Et₂O | 96 | 95 |
| n-Butyl | THF | 90 | 80 |
| n-Butyl | MTBE | 87 | 75 |
| sec-Butyl | Et₂O | 90 | 88 |
| sec-Butyl | THF | 92 | 53 |
| tert-Butyl | Et₂O | 95 | 93 |
| tert-Butyl | THF | 93 | 50 |
Et₂O: Diethyl ether; THF: Tetrahydrofuran; MTBE: Methyl tert-butyl ether.
Halogen atom transfer (XAT) has become a versatile method for generating carbon-centered radicals from haloalkanes under mild conditions, often using visible-light photocatalysis. youtube.com This process typically involves a photocatalyst that, upon excitation, initiates a sequence leading to the abstraction of a halogen atom from the alkyl halide, producing a carbon radical. youtube.comgoogle.com
Recent studies have shown that N-heterocyclic carbene (NHC)-ligated boryl radicals can act as effective halogen abstractors under visible-light irradiation. youtube.com The resulting alkyl radical from a compound like this compound can then participate in subsequent reactions, such as addition to an alkyne to form new carbon-carbon bonds. youtube.com The strength of the carbon-halogen bond is a critical factor in these reactions; the higher bond dissociation energy of a C-Cl bond compared to a C-Br bond can prevent subsequent fragmentation steps, leading to the retention of the halogen in the final product. youtube.com This makes chloroalkanes valuable substrates for synthesizing complex chlorinated molecules. youtube.com
Advanced Spectroscopic and Structural Elucidation of 1 Chloro 3 Methoxybutane
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-chloro-3-methoxybutane, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, provide a complete picture of its atomic connectivity.
High-Resolution ¹H and ¹³C NMR for Structural Assignment
The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the different proton environments in the molecule. The methoxy (B1213986) group protons (-OCH₃) are expected to appear as a sharp singlet, typically in the range of δ 3.2–3.4 ppm. The protons on the carbon bearing the chlorine atom (Cl-CH₂-) would likely resonate as a triplet, shifted downfield due to the electronegativity of the chlorine. The methylene (B1212753) protons adjacent to the methoxy-bearing carbon (-CH(OCH₃)-CH₂-) would appear as a multiplet, and the terminal methyl group protons (-CH(OCH₃)-CH₃) would likely be a doublet.
The ¹³C NMR spectrum provides information about the carbon skeleton. For this compound, five distinct carbon signals are expected. The carbon of the methoxy group (-OCH₃) would appear in a typical range for ethers. The carbon atom bonded to the chlorine (C-Cl) would be significantly deshielded and appear at a lower field. The remaining carbon signals would correspond to the other two carbons of the butane (B89635) chain and the terminal methyl group.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.6 | Triplet | 2H | Cl-CH ₂- |
| ~3.4 | Multiplet | 1H | -CH (OCH₃)- |
| ~3.3 | Singlet | 3H | -OCH ₃ |
| ~1.9 | Multiplet | 2H | -CH₂-CH ₂-CH- |
| ~1.2 | Doublet | 3H | -CH(OCH₃)-CH ₃ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~75 | -C H(OCH₃)- |
| ~56 | -OC H₃ |
| ~45 | Cl-C H₂- |
| ~38 | -CH₂-C H₂-CH- |
| ~20 | -CH(OCH₃)-C H₃ |
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation
To definitively establish the connectivity of the atoms in this compound, 2D NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the protons of the Cl-CH₂- group and the adjacent -CH₂- group, and between the -CH(OCH₃)- proton and the protons of the adjacent methylene and methyl groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.
Characteristic Absorption and Scattering Bands for Functional Groups
The IR and Raman spectra of this compound are expected to display characteristic bands for its functional groups. The C-Cl stretch would give rise to a strong absorption in the infrared spectrum, typically in the region of 850-550 cm⁻¹. libretexts.org The C-O stretching vibration of the ether linkage is expected to produce a strong band in the range of 1150-1050 cm⁻¹. The spectra would also show C-H stretching vibrations for the sp³ hybridized carbons in the 3000-2850 cm⁻¹ region and C-H bending vibrations around 1470-1350 cm⁻¹. libretexts.org
Table 3: Predicted Vibrational Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Spectroscopy | Assignment |
| 2960-2850 | IR, Raman | C-H stretch (alkane) |
| 1470-1440 | IR, Raman | C-H bend (CH₂) |
| 1380-1370 | IR, Raman | C-H bend (CH₃) |
| 1150-1050 | IR | C-O stretch (ether) |
| 850-550 | IR | C-Cl stretch |
Conformational Analysis via Vibrational Signatures
The butane backbone of this compound allows for rotational isomers (conformers). Subtle shifts in the vibrational frequencies, particularly in the "fingerprint region" (below 1500 cm⁻¹), can be sensitive to the conformational state of the molecule. libretexts.org By comparing experimental spectra with theoretical calculations for different conformers (e.g., anti and gauche arrangements around the C-C bonds), it may be possible to deduce the predominant conformation in a given state (gas, liquid, or solid).
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, with a molecular weight of approximately 122.59 g/mol , the mass spectrum would exhibit a molecular ion peak (M⁺). nist.govnist.gov Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks at m/z 122 and 124, with relative intensities of about 3:1. docbrown.info
The fragmentation of the molecular ion would provide further structural confirmation. Common fragmentation pathways for ethers include the cleavage of the C-O bond, while alkyl halides often undergo cleavage of the C-X bond. Key predicted fragments for this compound include:
Loss of a chlorine radical (•Cl): This would result in a fragment ion at m/z 87.
Loss of a methoxy radical (•OCH₃): This would lead to a fragment at m/z 91.
Alpha-cleavage adjacent to the ether oxygen: This could lead to fragments from the cleavage of the C-C bonds next to the oxygen.
Loss of HCl: A peak corresponding to the loss of hydrogen chloride (M-36) might also be observed.
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Predicted Fragment Ion |
| 122/124 | [C₅H₁₁ClO]⁺ (Molecular Ion) |
| 91/93 | [C₅H₁₀O]⁺ |
| 87 | [C₅H₁₁O]⁺ |
| 73 | [C₄H₉O]⁺ |
| 59 | [C₃H₇O]⁺ |
| 45 | [C₂H₅O]⁺ |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy (typically to within 5 parts per million, ppm). Unlike nominal mass spectrometry, which provides integer masses, HRMS provides an "exact mass" that is unique to a specific atomic combination.
For this compound (C₅H₁₁ClO), HRMS analysis is critical for confirming its molecular formula. The calculation considers the exact masses of the most abundant isotopes of its constituent elements: ¹²C, ¹H, ¹⁶O, and ³⁵Cl. A key diagnostic feature for chlorine-containing compounds is the presence of the ³⁷Cl isotope, which occurs at a natural abundance of approximately 24.23%. This results in a characteristic isotopic pattern in the mass spectrum, with a primary molecular ion peak (M⁺) and a secondary peak at two mass units higher (M+2⁺) with roughly one-third the intensity of the M⁺ peak.
The theoretical exact masses for the two major isotopic forms of the molecular ion of this compound are calculated and presented below. Experimental measurement of these masses with high precision provides unambiguous confirmation of the elemental formula C₅H₁₁ClO.
| Ion Formula | Isotope Composition | Theoretical Exact Mass (Da) | Relative Abundance |
| [C₅H₁₁³⁵ClO]⁺ | ¹²C₅¹H₁₁¹⁶O¹³⁵Cl | 122.05018 | ~100% (Reference) |
| [C₅H₁₁³⁷ClO]⁺ | ¹²C₅¹H₁₁¹⁶O¹³⁷Cl | 124.04723 | ~32% |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies
Tandem Mass Spectrometry (MS/MS), often performed using Collision-Induced Dissociation (CID), provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. In this technique, the molecular ion of this compound (e.g., m/z 122.05) is isolated in the mass spectrometer, accelerated, and collided with an inert gas (e.g., argon or nitrogen). The collisions impart energy, causing the ion to break apart at its weakest bonds.
The resulting fragmentation pattern serves as a structural fingerprint, allowing for the differentiation of isomers and the confirmation of functional group connectivity. The primary fragmentation pathways for this compound are dictated by the stability of the resulting carbocations and neutral losses.
Key predicted fragmentation pathways include:
Alpha-cleavage adjacent to the oxygen atom: This is a highly favored pathway for ethers. The cleavage of the C3-C4 bond results in the formation of a stable, resonance-stabilized oxonium ion, [CH(OCH₃)CH₃]⁺, at m/z 59. This is often the base peak in the spectrum.
Alpha-cleavage adjacent to the chlorine atom: Cleavage of the C1-C2 bond can lead to the formation of the chloromethyl cation, [CH₂Cl]⁺, which appears as an isotopic doublet at m/z 49 and 51.
Loss of hydrogen chloride (HCl): A common fragmentation for alkyl chlorides, this elimination reaction produces a radical cation of methoxybutene, [C₅H₁₀O]⁺˙, at m/z 86.
Loss of a methoxy radical (•OCH₃): This cleavage results in a chloro-butyl cation, [C₄H₈Cl]⁺, at m/z 91 and 93.
The table below summarizes the major expected fragments from an MS/MS analysis of the this compound parent ion.
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 122.05 | 91.03 / 93.03 | •OCH₃ (31.02 Da) | [CH₂ClCH₂CHCH₃]⁺ |
| 122.05 | 86.07 | HCl (35.98 Da) | [CH₂(CH)CH(OCH₃)CH₃]⁺˙ |
| 122.05 | 59.05 | •C₂H₄Cl (63.51 Da) | [CH(OCH₃)CH₃]⁺ |
| 122.05 | 49.01 / 51.00 | •C₄H₉O (73.06 Da) | [CH₂Cl]⁺ |
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatography is essential for separating this compound from potential impurities, starting materials, or other components in a reaction mixture. The choice of chromatographic technique depends on the compound's volatility and polarity.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Given its relatively low boiling point and good thermal stability, Gas Chromatography (GC) is the premier method for the analysis of this compound. In GC, the compound is vaporized and travels through a capillary column coated with a stationary phase. Separation is achieved based on the compound's boiling point and its differential interaction with the stationary phase.
Purity Assessment: When analyzed by GC with a Flame Ionization Detector (FID), a pure sample of this compound will appear as a single, sharp peak. The area of this peak is directly proportional to its concentration, allowing for quantitative purity determination (e.g., >99% purity) by comparing its area to the total area of all peaks in the chromatogram.
Typical GC Conditions:
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5), is suitable for resolving this compound from common impurities.
Injector Temperature: ~220 °C.
Oven Program: A temperature gradient, for example, starting at 50 °C and ramping at 10 °C/min to 250 °C, ensures good separation.
Carrier Gas: Helium or Hydrogen.
GC-Mass Spectrometry (GC-MS): Coupling GC with a Mass Spectrometer provides the highest level of confidence in identification. As the compound elutes from the GC column, it enters the MS detector, which generates a mass spectrum. This allows for the correlation of a specific retention time from the GC with a specific mass spectrum, confirming both the identity and purity of the compound in a single analysis. The resulting mass spectrum can be compared to the HRMS and MS/MS data discussed previously.
High-Performance Liquid Chromatography (HPLC)
While GC is generally preferred, High-Performance Liquid Chromatography (HPLC) can be employed for the analysis of this compound, particularly if it is part of a mixture containing non-volatile or thermally sensitive compounds.
Mode of Separation: Reversed-phase HPLC (RP-HPLC) is the most appropriate mode. In this technique, the compound is separated on a non-polar stationary phase (e.g., C18 or C8 silica) using a polar mobile phase.
Typical HPLC Conditions:
Stationary Phase: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase: A gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). For example, a gradient running from 40% to 90% acetonitrile over 10 minutes would effectively elute the compound.
Detection: this compound lacks a strong chromophore, making detection by a standard UV-Vis detector challenging and of low sensitivity (requiring wavelengths < 210 nm). More universal detectors, such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD), would be more suitable for accurate quantification and purity assessment via HPLC.
As with GC, purity is determined by the relative area of the peak corresponding to this compound in the resulting chromatogram.
Computational Chemistry and Theoretical Investigations of 1 Chloro 3 Methoxybutane
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics of a molecule. These methods, grounded in solving the Schrödinger equation, can provide detailed information about molecular orbitals, charge distribution, and energetic properties.
Density Functional Theory (DFT) for Molecular Geometry and Energetics
Density Functional Theory (DFT) is a powerful computational method that determines the electronic structure of a molecule by focusing on its electron density. For a molecule like 1-chloro-3-methoxybutane, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), would be the standard approach to optimize its molecular geometry. This process finds the lowest energy arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles.
Furthermore, DFT is used to calculate the molecule's energetic properties, such as its total electronic energy and heat of formation. These calculations are crucial for comparing the relative stabilities of different isomers or conformers. While specific data for this compound is not available, a hypothetical DFT calculation would yield a set of optimized geometric parameters.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G)*
| Parameter | Predicted Value |
| C1-Cl Bond Length | ~1.8 Å |
| C3-O Bond Length | ~1.4 Å |
| O-C(methoxy) Bond Length | ~1.4 Å |
| C-C Bond Lengths | ~1.5 Å |
| C-H Bond Lengths | ~1.1 Å |
| C-C-C Bond Angles | ~112° |
| C-O-C Bond Angle | ~110° |
Note: These are estimated values based on typical bond lengths and angles for similar organic molecules.
Ab Initio Methods for Electronic Excitation and Reactivity Prediction
Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer a hierarchy of accuracy.
These methods are particularly useful for predicting properties beyond the ground state, such as electronic excitation energies, which are relevant to understanding a molecule's response to light. For this compound, ab initio calculations could predict the energies of its lowest unoccupied molecular orbital (LUMO) and highest occupied molecular orbital (HOMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. These calculations would also reveal the distribution of electron density, highlighting the electrophilic and nucleophilic sites within the molecule. For instance, the carbon atom bonded to the chlorine would be expected to be electrophilic due to the electronegativity of the chlorine atom.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the butane (B89635) backbone allows this compound to exist in various spatial arrangements or conformations. Understanding these conformations is key to comprehending its physical and chemical properties.
Mapping Potential Energy Surfaces and Identifying Stable Conformations
Conformational analysis involves systematically exploring the different rotational possibilities around the single bonds of a molecule to map its potential energy surface (PES). For this compound, the key dihedral angles to consider would be around the C1-C2, C2-C3, and C3-O bonds.
By performing a series of constrained geometry optimizations at different dihedral angles, a PES can be constructed. The minima on this surface correspond to stable, low-energy conformations. For a substituted butane like this, one would expect to find several stable conformers, likely with gauche and anti arrangements of the chloro and methoxy (B1213986) groups relative to the alkyl chain. The global minimum would represent the most populated conformation at equilibrium.
Understanding Intramolecular Interactions and Rotational Barriers
The relative energies of the different conformers are determined by a balance of intramolecular interactions, including steric hindrance between bulky groups (the chloro and methoxy groups) and stabilizing hyperconjugative or electrostatic interactions. The peaks on the potential energy surface represent the energy barriers to rotation between the stable conformers.
Molecular Dynamics (MD) simulations can provide further insight into the dynamic behavior of this compound. By simulating the motion of the atoms over time, MD can explore the conformational landscape and calculate the free energy differences between conformers, which also account for entropic effects. These simulations would illustrate how the molecule flexes and converts between its various shapes at a given temperature.
Mechanistic Insights from Theoretical Studies
Theoretical studies are invaluable for elucidating the mechanisms of chemical reactions. For this compound, computational methods could be used to investigate its reactivity in various chemical transformations, such as nucleophilic substitution or elimination reactions.
For example, in a nucleophilic substitution reaction where the chloride ion is displaced, theoretical calculations can be used to model the reaction pathway. This would involve locating the transition state structure and calculating the activation energy barrier. By comparing the energy profiles for different nucleophiles or solvent systems, one could predict the most favorable reaction conditions. Similarly, for an elimination reaction to form an alkene, computational studies could help determine whether an E1 or E2 mechanism is more likely by analyzing the structures and energies of the intermediates and transition states. These theoretical investigations provide a molecular-level understanding of the reaction dynamics that is often difficult to obtain through experimental means alone.
Transition State Characterization for Elementary Reactions
Elementary reactions, such as nucleophilic substitution, are fundamental to the reactivity of alkyl halides like this compound. The transition state is a critical, high-energy configuration along the reaction coordinate that separates reactants from products. solubilityofthings.com Its characterization is key to understanding reaction rates and mechanisms.
For this compound, a secondary alkyl halide, nucleophilic substitution can potentially proceed via two different mechanisms: a one-step bimolecular (S(_N)2) or a two-step unimolecular (S(_N)1) pathway. Computational methods, particularly Density Functional Theory (DFT), are employed to locate and characterize the transition states for these potential pathways. ijrpr.comup.ac.za
A transition state is computationally identified as a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. solubilityofthings.com A key feature used for its verification is the calculation of vibrational frequencies; a true transition state has exactly one imaginary (negative) frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the simultaneous breaking of the carbon-chlorine bond and formation of the new carbon-nucleophile bond). researchgate.net
In a theoretical S(_N)2 reaction involving this compound, the transition state would feature a pentacoordinate carbon atom where the incoming nucleophile and the departing chloride ion are partially bonded. studymind.co.uk For an S(_N)1 reaction, two transition states would be characterized: one for the initial heterolytic cleavage of the C-Cl bond to form a secondary carbocation intermediate, and a second for the subsequent attack of the nucleophile on this carbocation. DFT calculations on similar systems, such as the hydrolysis of isopropyl chloride, have been used to explore this borderline between S(_N)1 and S(_N)2 mechanisms, showing that explicit solvent molecules can significantly influence the charge distribution and stability of the transition state structure. nih.govrsc.org
Table 1: Theoretical Parameters for Transition State (TS) Characterization
| Parameter | S(_N)1 Transition State | S(_N)2 Transition State | Computational Method |
| Description | Formation of carbocation | Concerted bond-making/breaking | DFT, Ab initio |
| Key Geometry | Elongated C-Cl bond | Pentacoordinate carbon center | Geometry Optimization |
| Vibrational Freq. | One imaginary frequency | One imaginary frequency | Frequency Calculation |
| Energy Profile | Corresponds to energy maxima | Single energy maximum | Potential Energy Surface Scan |
| Solvent Effects | Stabilizes carbocation intermediate | Can affect TS energy and geometry | Polarizable Continuum Model (PCM) researchgate.netsciforum.net |
Prediction of Reaction Pathways and Selectivity
Computational chemistry is instrumental in predicting which of several possible reaction pathways is most likely to occur and what the ratio of products (selectivity) will be. rsc.org For this compound, the main competing pathways are substitution (S(_N)1/S(_N)2) and elimination (E1/E2). The preferred pathway is typically the one with the lowest activation energy barrier.
DFT calculations can model the complete energy profiles for these competing reactions. ijrpr.com For instance, studies on the reactivity of alkyl halides on alumina (B75360) nanoclusters have shown that elimination can be kinetically favored over substitution, even if the substitution product is thermodynamically more stable. researchgate.net The presence of the methoxy group in this compound can also influence selectivity. While generally a poor leaving group itself, its electron-withdrawing inductive effect can impact the stability of nearby carbocation intermediates or transition states. thieme-connect.commdpi.com
Computational models can predict regioselectivity in elimination reactions (e.g., formation of 3-methoxybut-1-ene (B3048541) vs. 3-methoxybut-2-ene) by comparing the activation energies for the transition states leading to each product. Likewise, stereoselectivity can be predicted by modeling the attack of a nucleophile on different faces of the molecule. Detailed computational investigations on other systems have successfully predicted enantioselectivity by identifying the lowest-energy pathway among multiple possibilities. nih.gov
Table 2: Factors Influencing Predicted Reaction Selectivity
| Factor | Computational Approach | Predicted Outcome for this compound |
| Mechanism (Subst. vs. Elim.) | Comparison of activation energies (ΔG‡) of TS for S(_N) vs. E pathways. researchgate.net | Depends on nucleophile basicity and reaction conditions. Strong, bulky bases favor elimination. |
| Regioselectivity (Elimination) | Comparison of activation energies for Zaitsev vs. Hofmann product transition states. | The thermodynamically more stable alkene (Zaitsev's rule) is often favored, but sterics can lead to the Hofmann product. |
| Stereoselectivity (Substitution) | Energy comparison of transition states leading to different stereoisomers. | S(_N)2 leads to inversion of stereochemistry; S(_N)1 would lead to racemization. |
| Solvent Effects | Implicit (e.g., PCM) or explicit solvent models to calculate solvated energies. rsc.org | Polar protic solvents may favor S(_N)1/E1 by stabilizing ionic intermediates. Polar aprotic solvents favor S(_N)2. |
QSAR and Cheminformatics Applications for Structural Analogs
Quantitative Structure-Activity Relationship (QSAR) and cheminformatics provide a framework for correlating the chemical structure of compounds with their physical properties or biological activities. nih.gov These data-driven approaches are particularly valuable for designing new molecules and predicting the properties of untested chemicals based on data from known structural analogs. nih.govresearchgate.net While specific QSAR models for this compound are not readily found, the methodology can be applied to its analogs to predict properties like toxicity, reactivity, or environmental fate. acs.orgacs.org
A QSAR study begins with a dataset of structurally similar compounds with known activity values. For this compound, this could include other halogenated ethers or alkanes. Next, molecular descriptors are calculated for each compound. These descriptors are numerical representations of molecular properties and can be categorized as constitutional, topological, geometric, or quantum-chemical. researchgate.net Quantum-chemical descriptors, such as the energy of the Lowest Unoccupied Molecular Orbital (E(_LUMO)) or atomic charges, are often calculated using DFT and can be particularly effective in modeling reactivity. aimspress.com
Finally, a mathematical model is built to correlate the descriptors with the observed activity. This allows for the prediction of activity for new or untested compounds, such as this compound. Cheminformatics platforms and tools like RDKit, ChemML, and PaDEL-Descriptor are used to manage chemical data, calculate descriptors, and build these predictive models. parssilico.comgithub.com
Table 3: Structural Analogs of this compound and Potential QSAR Descriptors
| Compound Name | Molecular Formula | Structural Variation | Key QSAR Descriptors |
| This compound | C₅H₁₁ClO | - | E(_LUMO), LogP, Molar Refractivity (MR), Dipole Moment |
| 1-Chloro-4-methoxybutane | C₅H₁₁ClO | Isomer (position of methoxy group) | E(_LUMO), LogP, Molar Refractivity (MR), Dipole Moment |
| 1-Bromo-4-methoxybutane | C₅H₁₁BrO | Different halogen, Isomer | Polarizability, Van der Waals Volume, Bond Dissociation Energy |
| 1-Chlorobutane | C₄H₉Cl | Lacks methoxy group | Molecular Surface Area, E(_LUMO), LogP |
| 1-Chloro-3-methylbutane | C₅H₁₁Cl | Isopropyl group instead of methoxy | Steric Parameters (e.g., Taft's E(_s)), Polarizability |
Applications of 1 Chloro 3 Methoxybutane in Complex Organic Synthesis
Role as a Versatile Intermediate in Multi-Step Synthesis
In the realm of multi-step synthesis, where complex molecules are assembled through a sequence of reactions, intermediates that offer multiple reactive handles are highly sought after. youtube.com 1-Chloro-3-methoxybutane fits this role adeptly, providing chemists with the ability to introduce specific structural motifs and functional groups in a controlled manner.
Formation of Carbon-Carbon Bonds via Cross-Coupling Reactions
A cornerstone of modern organic synthesis is the formation of carbon-carbon (C-C) bonds, which allows for the elaboration of simple starting materials into complex molecular frameworks. sigmaaldrich.com Cross-coupling reactions, often catalyzed by transition metals like palladium or nickel, are a powerful tool for achieving this transformation.
While direct cross-coupling of alkyl halides like this compound can be challenging due to factors like slow oxidative addition and potential β-hydride elimination, its conversion to an organometallic reagent circumvents these issues. uwindsor.ca Specifically, this compound can be readily converted into its corresponding Grignard reagent, 3-methoxybutylmagnesium chloride. This is achieved by reacting this compound with magnesium metal in an ethereal solvent such as 2-methyltetrahydrofuran. google.com
This Grignard reagent then serves as a potent nucleophile in various cross-coupling reactions. For instance, it can participate in Kumada coupling reactions with aryl or vinyl halides, effectively forging a new C-C bond and attaching the 3-methoxybutyl moiety to the coupling partner. This strategy is instrumental in building more complex molecular structures from simpler precursors.
A related compound, 1-chloro-4-methoxybutane, has been shown to form a Grignard reagent that participates in Negishi couplings with high efficiency (85-92% yield). This highlights the general utility of methoxy-substituted alkylmagnesium halides in C-C bond formation. The presence of the methoxy (B1213986) group can influence the reactivity and stability of the Grignard reagent.
| Reaction Type | Reactants | Product | Significance |
| Grignard Reagent Formation | This compound, Magnesium | 3-Methoxybutylmagnesium chloride | Creates a potent carbon nucleophile |
| Kumada Coupling | 3-Methoxybutylmagnesium chloride, Aryl/Vinyl Halide | Aryl/Vinyl-substituted butane (B89635) | Forms a new carbon-carbon bond |
Introduction of Oxygen-Containing Functional Groups (e.g., Ethers, Alcohols)
The inherent structure of this compound makes it an excellent precursor for introducing oxygen-containing functional groups into a target molecule. The methoxy group is a stable ether functionality that can be carried through multiple synthetic steps. masterorganicchemistry.com
The primary application in this context involves nucleophilic substitution reactions at the chlorinated carbon. The chlorine atom serves as a good leaving group, allowing for its displacement by various oxygen-based nucleophiles. For example, reaction with an alkoxide (RO⁻) can lead to the formation of a new ether linkage, resulting in a diether.
Furthermore, the Grignard reagent derived from this compound can be used to introduce the 3-methoxybutyl group, which contains an ether, onto a carbonyl-containing molecule. The reaction of 3-methoxybutylmagnesium chloride with an aldehyde or ketone, followed by an acidic workup, yields a secondary or tertiary alcohol, respectively, with the 3-methoxybutyl side chain attached. rapidlearningcenter.com This provides a direct method for synthesizing more complex alcohols that incorporate an ether moiety.
The synthesis of alcohols from haloalkanes can also be achieved through hydrolysis with aqueous sodium or potassium hydroxide (B78521). uoanbar.edu.iq This reaction converts the chloro group in this compound into a hydroxyl group, yielding 3-methoxybutan-1-ol.
| Reaction | Reactants | Product | Functional Group Introduced |
| Nucleophilic Substitution | This compound, Alkoxide (RO⁻) | 1-Alkoxy-3-methoxybutane | Ether |
| Grignard Addition | 3-Methoxybutylmagnesium chloride, Aldehyde/Ketone | Alcohol with 3-methoxybutyl side chain | Alcohol, Ether |
| Hydrolysis | This compound, aq. NaOH/KOH | 3-Methoxybutan-1-ol | Alcohol |
Synthesis of Nitrogen-Containing Scaffolds
The reactivity of the C-Cl bond in this compound extends to reactions with nitrogen-based nucleophiles, providing a route to various nitrogen-containing compounds. This is a crucial transformation in medicinal chemistry and materials science, where nitrogen heterocycles and amines are prevalent structural motifs.
Direct reaction of this compound with ammonia (B1221849) or primary or secondary amines via nucleophilic substitution leads to the formation of the corresponding primary, secondary, or tertiary amines. This alkylation reaction introduces the 3-methoxybutyl group onto the nitrogen atom.
For example, reacting this compound with a primary amine (R-NH₂) would yield N-alkyl-3-methoxybutan-1-amine. This type of reaction is fundamental in building up the carbon framework of more complex amines. The synthesis of nitrogen-containing compounds is a broad field, and the use of alkyl halides like this compound is a well-established method. iranchembook.ir
Building Block for Advanced Materials Precursors
The unique combination of a reactive site and a stable ether linkage in this compound also makes it a candidate for the synthesis of precursors for advanced materials.
Incorporation into Polymer Architectures
While specific research detailing the incorporation of this compound into polymer architectures was not explicitly found, its structural features suggest potential applications. The chloro- functionality could serve as an initiation site for certain types of polymerization or as a point of attachment to a pre-formed polymer backbone. For instance, it could potentially be used in living polymerization techniques where the alkyl halide initiates the growth of a polymer chain. The methoxy group would then be a pendant functional group along the polymer chain, imparting specific properties such as solubility or polarity to the final material.
Use in Functional Coatings and Surfaces
Functional coatings are thin films applied to surfaces to impart protective, decorative, or functional properties. legislature.state.al.us The synthesis of molecules for these coatings often requires building blocks with specific functionalities. This compound can be envisioned as a precursor for molecules used in such coatings.
The chloro group allows for the molecule to be grafted onto a surface that has been pre-functionalized with nucleophilic groups. Alternatively, it can be used to synthesize larger molecules that are then applied as part of a coating formulation. The methoxy group can influence the properties of the coating, such as its hydrophobicity, adhesion, and interaction with other molecules. The term "coating" is broadly defined as a material applied to a substrate for such purposes. ourair.org While direct evidence for the use of this compound in functional coatings is not prevalent in the searched literature, its chemical reactivity makes it a plausible candidate for the synthesis of specialized coating precursors.
Future Research Directions and Challenges in Chloroalkoxybutane Chemistry
Development of Sustainable and Environmentally Benign Synthetic Routes
A primary challenge in contemporary chemistry is the development of manufacturing processes that are both economically viable and environmentally responsible. researchgate.netatbuftejoste.com.ng For chloroalkoxybutanes, this involves a fundamental rethinking of synthetic strategies to minimize waste, reduce energy consumption, and eliminate the use of hazardous substances. researchgate.netmdpi.com
The application of green chemistry principles is central to the sustainable production of 1-chloro-3-methoxybutane. atbuftejoste.com.ng A major goal is to move away from traditional methods, such as those using thionyl chloride for the chlorination of alcohols, which generate stoichiometric amounts of acidic byproducts like hydrochloric acid and sulfur dioxide. smolecule.com Future synthetic designs will focus on maximizing atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. researchgate.net
Key research avenues include:
Renewable Feedstocks: Investigating the synthesis of the butane (B89635) backbone from bio-based materials, such as plant matter or waste, to reduce reliance on petroleum-based starting materials. acs.org
Safer Solvents: Exploring the use of greener solvents or solvent-free reaction conditions to replace chlorinated or volatile organic solvents. biosynth.com
Waste Prevention: Designing synthetic pathways that prevent waste generation at the source rather than treating it after its creation. researchgate.net This includes developing one-pot or tandem reactions that reduce the number of intermediate purification steps.
| Green Chemistry Principle | Application in this compound Synthesis |
| Waste Prevention | Designing syntheses that avoid toxic byproducts (e.g., SO2, HCl) common in traditional chlorination reactions. researchgate.netsmolecule.com |
| Atom Economy | Developing addition-type reactions that incorporate all reactant atoms into the final product structure. researchgate.net |
| Less Hazardous Synthesis | Replacing hazardous reagents like thionyl chloride with safer alternatives. atbuftejoste.com.ngsmolecule.com |
| Use of Renewable Feedstocks | Synthesizing the butanol precursor from biomass instead of petrochemical sources. acs.org |
| Catalysis | Employing highly selective and recyclable catalysts to reduce energy requirements and waste. acs.org |
Catalysis is a cornerstone of green chemistry, and future research will focus on discovering novel catalysts for the synthesis of this compound. acs.org While acid catalysts are currently used, the development of next-generation catalysts is essential for improving efficiency and sustainability.
Future directions in catalysis include:
Biocatalysis: Exploring the use of enzymes to catalyze key steps in the synthesis. mdpi.com Biocatalysis offers the potential for reactions to be performed in aqueous media under mild conditions with exceptionally high selectivity, thereby minimizing byproduct formation and energy consumption. mdpi.com
Photocatalysis and Electrocatalysis: Investigating light- or electricity-driven catalytic cycles that can offer alternative, energy-efficient pathways for C-Cl and C-O bond formation. mdpi.com
Green Chemistry Principles and Practices in Synthesis
Exploration of Novel Reactivity Patterns and Unconventional Transformations
Beyond improving existing synthetic methods, a significant area of future research involves exploring new ways to use this compound as a building block. This requires a deeper understanding and control of its reactivity.
This compound possesses two distinct functional groups: a reactive chloro group at the 1-position and a methoxy (B1213986) group at the 3-position. A key challenge and research opportunity lies in achieving high chemo- and regioselectivity—selectively transforming one part of the molecule while leaving other parts untouched. While the chlorine atom is readily displaced in nucleophilic substitution reactions, future work will aim to develop more subtle transformations. This includes devising methods to functionalize the butane backbone at positions 2 or 4, or to selectively activate the C-H bonds of the alkyl chain, opening up new avenues for creating complex molecular architectures.
The carbon atom at the 3-position of this compound is a stereocenter, meaning the molecule is chiral and exists as two non-superimposable mirror images (enantiomers). nist.gov When synthesized from achiral precursors, a racemic mixture (an equal mixture of both enantiomers) is typically formed. pressbooks.pub However, in many applications, particularly pharmaceuticals, only one enantiomer has the desired biological activity, while the other may be inactive or even harmful. pressbooks.pub
A critical area of future research is the development of enantioselective synthetic methods to produce a single, desired enantiomer of this compound and its derivatives. pressbooks.pub This can be achieved through the use of chiral catalysts or auxiliaries that create an asymmetric environment during the reaction, favoring the formation of one enantiomer over the other. pressbooks.pub The development of biocatalytic methods, using enzymes that are inherently chiral, also represents a powerful strategy for achieving high enantioselectivity. mdpi.comnih.gov
Chemo- and Regioselective Manipulations of the Butane Backbone
Integration with Flow Chemistry and Automated Synthesis Platforms
The shift from traditional batch processing to continuous flow manufacturing represents a transformative step for chemical synthesis. researchgate.net Flow chemistry, where reactants are continuously pumped through a reactor, offers superior control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and reduced side reactions. researchgate.net
For the synthesis of chloroalkoxybutanes, flow chemistry can:
Enhance Safety: Allow for the safe handling of hazardous reagents by using only small quantities at any given time. researchgate.net
Improve Efficiency: Reduce reaction times and improve heat and mass transfer, leading to cleaner reactions and fewer byproducts.
Enable Automation: Be integrated with real-time analytics and automated control systems to optimize reactions dynamically and ensure consistent product quality. nih.gov
The ultimate goal is the creation of fully automated synthesis platforms that combine flow technology with advanced catalytic methods and real-time monitoring. mdpi.comnih.gov Such platforms would enable the rapid, efficient, and sustainable on-demand production of this compound and a diverse range of its derivatives for various applications.
| Feature | Batch Synthesis | Flow Chemistry |
| Scale | Difficult to scale, potential for thermal runaway. | Easily scalable by running the system for longer or using parallel reactors. researchgate.net |
| Safety | Large volumes of hazardous materials are mixed at once. | Small volumes of reagents are reacting at any given moment, improving safety. researchgate.netresearchgate.net |
| Control | Difficult to precisely control temperature and mixing. | Excellent control over reaction parameters, leading to higher selectivity. researchgate.net |
| Efficiency | Often requires lengthy reaction times and complex workup procedures. | Can significantly reduce reaction times and allows for in-line purification. |
| Automation | Difficult to fully automate. | Easily integrated with automated pumps, sensors, and purification modules. mdpi.comnih.gov |
Advanced In-Situ Characterization for Reaction Monitoring and Control
The progression of chloroalkoxybutane chemistry, particularly in synthesizing compounds like this compound, is increasingly dependent on the implementation of advanced analytical methodologies. A significant frontier in this evolution is the adoption of Process Analytical Technology (PAT). PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. mt.comsciy.comthermofisher.com The goal is to ensure final product quality by building it into the process from the start, rather than relying on end-product testing alone. mt.com For chloroalkoxybutane synthesis, which can involve highly exothermic and sensitive reactions like Grignard reactions, real-time monitoring is crucial for safety, efficiency, and quality. hzdr.demt.comresearchgate.net
Advanced in-situ (in the reaction mixture) characterization techniques are the cornerstone of PAT, providing real-time data on reaction kinetics, concentration of reactants and products, and the formation of intermediates or impurities. mdpi.com These methods offer a dynamic window into the chemical transformation, enabling precise control over reaction parameters.
Several spectroscopic techniques are particularly well-suited for the in-situ monitoring of chloroalkoxybutane synthesis:
Fourier Transform Infrared (FTIR) Spectroscopy: In-situ FTIR is a powerful tool for monitoring the progress of reactions involving chloroalkoxybutanes. mt.com By inserting a probe directly into the reactor, chemists can track the disappearance of reactant-specific vibrational bands and the appearance of product-specific bands. For instance, in the synthesis of a chloroalkoxybutane from an alcohol and a chlorinating agent, one could monitor the disappearance of the broad O-H stretch of the starting alcohol and the appearance of the C-O-C (ether) and C-Cl stretches of the product. This technique has been successfully used to monitor Grignard reactions, which are often employed in the synthesis of related compounds, to detect the onset of the reaction and monitor reactant concentration. mt.comresearchgate.net
Near-Infrared (NIR) Spectroscopy: NIR spectroscopy offers another robust method for real-time online monitoring. researchgate.net It can be used to quantitatively measure the concentration of various components in the reaction mixture, which is critical for controlling the feed rate of reactants and avoiding the accumulation of hazardous materials in highly exothermic processes. researchgate.net Its application is particularly valuable in industrial-scale production for ensuring process safety and consistency. researchgate.neteuropeanpharmaceuticalreview.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: On-line NMR spectroscopy provides detailed structural information, allowing for unambiguous identification of reactants, intermediates, and products directly in the reaction flow. researchgate.net This is especially useful for complex reaction mixtures where isomers or byproducts might form. The combination of continuous flow reactors with on-line NMR monitoring allows for rapid optimization of reaction conditions, such as temperature, pressure, and stoichiometry, to maximize yield and selectivity. researchgate.net
The integration of these in-situ analytical tools allows for a shift from static, pre-determined process parameters to dynamic, responsive control. For example, if real-time monitoring detects a deviation in the concentration of this compound, the system can automatically adjust parameters like temperature or the addition rate of a reagent to bring the reaction back to its optimal path. This level of control is essential for improving the safety, yield, and economic viability of chloroalkoxybutane production. sciy.com
The table below illustrates a hypothetical application of in-situ FTIR spectroscopy to monitor the synthesis of a generic chloroalkoxybutane from a butanediol (B1596017) derivative.
| Reaction Time (minutes) | Reactant A (Butanediol derivative) Concentration (mol/L) - Monitored by O-H band (~3300 cm⁻¹) | Product (Chloroalkoxybutane) Concentration (mol/L) - Monitored by C-O-C band (~1100 cm⁻¹) | Process Action |
|---|---|---|---|
| 0 | 1.00 | 0.00 | Initiate reactant feed. |
| 10 | 0.85 | 0.15 | Continue feed, temperature stable. |
| 20 | 0.65 | 0.35 | Continue feed, temperature stable. |
| 30 | 0.40 | 0.60 | Continue feed, reaction rate optimal. |
| 40 | 0.20 | 0.80 | Reduce reactant feed rate as reaction nears completion. |
| 50 | 0.05 | 0.95 | Stop reactant feed. Monitor for full conversion. |
| 60 | <0.01 | 0.99 | Reaction complete. Proceed to work-up. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
